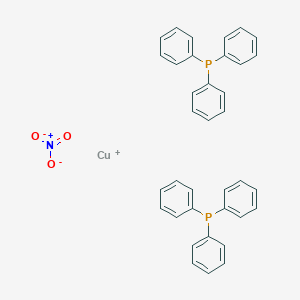

Bis(triphenylphosphine)copper(I) nitrate

Overview

Description

Synthesis Analysis

Bis(triphenylphosphine)copper(I) nitrate is synthesized through reactions involving copper(I) salts and triphenylphosphine. The synthesis and characterization of bis(triphenylphosphine) copper complexes have been explored in various studies, indicating the formation of complexes with high yield and specific structural configurations depending on the reacting compounds and conditions (Darensbourg, Holtcamp, & Reibenspies, 1996).

Molecular Structure Analysis

The molecular structure of bis(triphenylphosphine)copper(I) nitrate has been determined using single-crystal X-ray diffraction methods. Studies reveal that the complex can form mononuclear complexes with heterocyclic thiones as ligands, leading to various structural forms depending on the specific heterocyclic thione involved (Karagiannidis et al., 1989).

Chemical Reactions and Properties

Bis(triphenylphosphine)copper(I) nitrate is involved in selective reduction reactions, demonstrating high stereoselectivity and regioselectivity in the reduction of carbonyl compounds to alcohols (Fleet & Harding, 1981). The compound also participates in direct reductive amination of aldehydes/ketones, showcasing its utility as a novel reducing agent in organic synthesis (Bhanushali et al., 2007).

Mechanism of Action

Target of Action

Bis(triphenylphosphine)copper(I) nitrate is a complex organometallic compoundIt’s known that copper complexes often interact with various biological targets, including proteins and nucleic acids .

Mode of Action

The copper(I) atom in Bis(triphenylphosphine)copper(I) nitrate is bonded to two phosphines and two oxygen atoms of the nitrate group . The molecule is distorted from that of an ideal tetrahedron, with the P-Cu-P angle being 131.1° . This distortion could influence the compound’s interaction with its targets.

Biochemical Pathways

Copper complexes are known to play roles in various biochemical processes, including oxidative stress, dna damage, and apoptosis .

Pharmacokinetics

The solubility, stability, and bioavailability of such compounds can be influenced by their chemical structure and the environment .

Result of Action

Copper complexes can induce various cellular responses, including changes in gene expression, enzyme activity, and cell viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bis(triphenylphosphine)copper(I) nitrate. Factors such as pH, temperature, and the presence of other ions can affect the compound’s solubility, stability, and reactivity .

Future Directions

properties

IUPAC Name |

copper(1+);triphenylphosphane;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3)4/h2*1-15H;;/q;;+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNAQZVCFXFYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30CuNO3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558957 | |

| Record name | Copper(1+) nitrate--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(triphenylphosphine)copper(I) nitrate | |

CAS RN |

23751-62-4, 106678-35-7 | |

| Record name | Copper(1+) nitrate--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(triphenylphosphine)copper(I) nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(triphenylphosphine)copper(I) nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

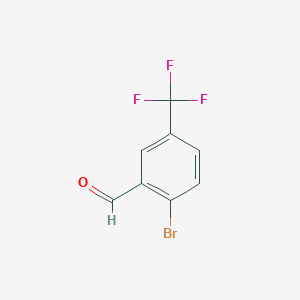

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical coordination geometry around the copper(I) center in Bis(triphenylphosphine)copper(I) nitrate complexes?

A1: Studies using X-ray diffraction reveal that the copper(I) atom in Bis(triphenylphosphine)copper(I) nitrate typically adopts a distorted tetrahedral geometry. This geometry arises from the copper(I) center coordinating with two phosphorus atoms from the triphenylphosphine ligands and two oxygen atoms, often from nitrate ions or other coordinating ligands present in the complex. [, , ]

Q2: How does the presence of different ligands, like 2,2′-bipyridine or 2,3-di(2-pyridyl)pyrazine, affect the structure of Bis(triphenylphosphine)copper(I) nitrate complexes?

A2: Introducing bidentate ligands like 2,2′-bipyridine or 2,3-di(2-pyridyl)pyrazine can significantly alter the coordination environment of the copper(I) center. These bidentate ligands preferentially chelate to the copper(I) ion, occupying two coordination sites. This chelation can lead to variations in the distortion of the tetrahedral geometry around the copper(I) center and influence the overall stability and reactivity of the complex. [, ]

Q3: What catalytic applications have been reported for Bis(triphenylphosphine)copper(I) nitrate?

A3: Bis(triphenylphosphine)copper(I) nitrate has shown promising catalytic activity in organic synthesis. One notable application is its use as a catalyst in Cu-catalyzed [, ] azide-alkyne dipolar cycloaddition (CuAAC) reactions. In these reactions, the complex facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from azides and alkynes. Notably, this copper(I) complex demonstrates selectivity by preventing unwanted copper insertion into porphyrin macrocycles during the CuAAC reaction. []

Q4: Are there any alternative copper(I) catalysts for CuAAC reactions involving porphyrins?

A4: Yes, research has shown that Cp*RuCl(COD) can be employed as an alternative catalyst to promote the formation of 1,5-disubstituted 1,2,3-triazole cycloadducts in CuAAC reactions, offering regioselectivity different from that achieved with Bis(triphenylphosphine)copper(I) nitrate. []

Q5: Beyond CuAAC reactions, are there other synthetic applications for Bis(triphenylphosphine)copper(I) nitrate?

A5: Yes, Bis(triphenylphosphine)copper(I) nitrate has been utilized in the synthesis of 2-substituted biaryls via a Cu/Pd-catalyzed decarboxylative cross-coupling reaction. In this reaction, the complex, alongside palladium acetylacetonate, catalyzes the coupling of 2-substituted potassium benzoates with aryl halides, providing a valuable route to access diverse biaryl compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)